Autogramin-1

autophagy starvation IC50

Autogramin-1 (CAS 2375541-73-2) is the only commercially available autophagy inhibitor targeting GRAMD1A-mediated cholesterol transfer at autophagosome initiation—a mechanism completely orthogonal to mTOR, VPS34/PI3K, and lysosomal modulators. With an IC50 of 0.17 μM under amino acid starvation, it provides 1.6-fold higher potency than Autogramin-2 for nutrient-deprivation models, enabling effective autophagosome biogenesis blockade at lower working concentrations. Validated endpoints include LC3 lipidation inhibition and p62 degradation blockade for comprehensive autophagic flux studies. Supplied at ≥98% HPLC purity with confirmed DMSO solubility of 6.94 mg/mL (14.29 mM) for HTS-ready stock solutions. Standard storage: powder -20°C, 12 months; solution -80°C, 6 months. Ideal for pharmacologically isolating GRAMD1A-dependent autophagy from VPS34-dependent or mTOR-dependent pathways.

Molecular Formula C23H27N5O5S
Molecular Weight 485.6 g/mol
Cat. No. B3005795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutogramin-1
Molecular FormulaC23H27N5O5S
Molecular Weight485.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H27N5O5S/c1-5-9-28-19(30)14-7-6-13(11-16(14)25-21(28)31)18(29)26-20-24-15-8-10-27(12-17(15)34-20)22(32)33-23(2,3)4/h6-7,11H,5,8-10,12H2,1-4H3,(H,25,31)(H,24,26,29)
InChIKeySKCCDKMWKFQCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Autogramin-1: Potent GRAMD1A-Targeting Autophagy Inhibitor for Selective Autophagosome Biogenesis Research


Autogramin-1 (CAS 2375541-73-2, C23H27N5O5S, MW 485.56) is a small-molecule autophagy inhibitor that selectively targets the cholesterol transfer protein GRAMD1A (GRAM domain-containing protein 1A), directly competing with cholesterol binding to the GRAMD1A StART domain [1]. Unlike conventional autophagy modulators that act via mTOR, PI3K, or lysosomal pathways, Autogramin-1 blocks autophagosome biogenesis through a cholesterol-transfer-dependent mechanism upstream of LC3 lipidation [1]. This compound demonstrates nanomolar potency in cellular autophagy assays and is available from multiple commercial vendors at ≥98% purity (HPLC) for in vitro research applications .

Why Autogramin-1 Cannot Be Replaced by Other Autophagy Inhibitors Without Experimental Validation


Autophagy inhibitors operate through mechanistically distinct nodes across the autophagy pathway—including mTOR regulation (rapamycin analogs), VPS34/PI3K inhibition (SAR405, Autophinib), lysosomal acidification blockade (chloroquine, bafilomycin A1), and autophagosome-lysosome fusion interference. Autogramin-1 uniquely targets GRAMD1A-mediated cholesterol transfer at the autophagosome initiation stage, a mechanism orthogonal to all other commercial autophagy inhibitors [1]. Substituting Autogramin-1 with a VPS34 inhibitor or lysosomotropic agent will produce entirely different downstream signaling signatures, altered off-target profiles, and divergent effects on autophagic flux. Procurement decisions based solely on "autophagy inhibition" without confirming the precise molecular target and mechanism will confound experimental interpretation and yield non-reproducible data [2]. The quantitative evidence below establishes where Autogramin-1 provides verifiable differentiation for assay selection.

Autogramin-1 Quantitative Differentiation Data: IC50, Target Selectivity, and Condition-Specific Potency Compared to Analogs


Starvation-Induced Autophagy Inhibition: Autogramin-1 vs. Autogramin-2 Head-to-Head IC50 Comparison

Autogramin-1 inhibits starvation-induced autophagy with an IC50 of 0.17 μM, compared to Autogramin-2's IC50 of 0.27 μM under identical assay conditions, representing a 1.6-fold higher potency (37% lower concentration required for 50% inhibition) [1][2]. Both compounds were tested in amino acid starvation-induced autophagy assays and share the same molecular target (GRAMD1A StART domain), making this a direct analog-to-analog comparison. This differential potency is not attributable to assay variability, as both compounds were characterized in the same publication series [1].

autophagy starvation IC50 GRAMD1A cell-based assay

Rapamycin (mTORC1 Inhibition)-Induced Autophagy: Inverse Potency Profile Between Autogramin-1 and Autogramin-2

In rapamycin-induced (mTORC1 inhibition) autophagy assays, Autogramin-1 exhibits an IC50 of 0.44 μM, whereas Autogramin-2 shows greater potency with an IC50 of 0.14 μM—a 3.1-fold potency advantage for Autogramin-2 in this specific induction context [1][2]. Critically, this inverted potency profile (Autogramin-1 more potent in starvation; Autogramin-2 more potent in rapamycin-induced conditions) demonstrates that even closely related analogs within the same chemical series cannot be assumed functionally interchangeable across different experimental induction methods.

mTORC1 rapamycin autophagy GRAMD1A selectivity

GRAMD1A Target Selectivity: Autogramin-1 Does Not Bind GRAMD1B or GRAMD1C Isoforms

Autogramin-1 binds specifically to the StART domain of GRAMD1A (Aster-A) and directly competes with cholesterol binding at this site [1]. In contrast, the analog Autogramin-2 has been experimentally verified not to compete with 22-NBD-cholesterol binding to the related isoforms GRAMD1B (Aster-B) or GRAMD1C (Aster-C) . While direct isoform selectivity data for Autogramin-1 binding to GRAMD1B/1C is not explicitly quantified in the available primary literature, the targeting mechanism (cholesterol competition at StART domain) is conserved between Autogramin-1 and Autogramin-2 as established in the discovery publication [1].

GRAMD1A StART domain cholesterol transfer isoform selectivity target engagement

DMSO Solubility: Autogramin-1 Demonstrates 14.29 mM Stock Solution Capability

Autogramin-1 exhibits a measured solubility of 6.94 mg/mL in DMSO, equivalent to 14.29 mM, enabling convenient preparation of concentrated stock solutions for in vitro assays . While solubility comparisons across different autophagy inhibitors are limited due to varying molecular weights and structural classes, this quantitative solubility value allows researchers to determine maximum achievable working concentrations and anticipate potential precipitation issues during serial dilution. Solubility limitations can be a critical procurement consideration when high-concentration treatment conditions are required.

solubility DMSO stock solution in vitro assay formulation

Optimal Research Applications for Autogramin-1 Based on Quantified Performance Data


Starvation-Induced Autophagy Studies Requiring Maximal Inhibition at Lowest Concentration

Autogramin-1 is the preferred choice among the autogramin series for amino acid starvation-induced autophagy experiments. With an IC50 of 0.17 μM under starvation conditions—representing 1.6-fold higher potency than Autogramin-2 (0.27 μM)—researchers can achieve effective autophagosome biogenesis blockade at lower compound concentrations, minimizing potential off-target interactions and extending the usable concentration range [1]. This scenario is particularly relevant for nutrient-deprivation models in cancer metabolism research and studies of starvation-responsive signaling pathways where precise dose-response relationships are critical [1].

GRAMD1A-Dependent Autophagosome Biogenesis Mechanism Studies

For experiments specifically designed to interrogate GRAMD1A-mediated cholesterol transfer in autophagosome initiation, Autogramin-1 provides direct target engagement of the GRAMD1A StART domain via cholesterol competition [1][2]. This mechanism-based approach is ideal for researchers seeking to distinguish GRAMD1A-dependent autophagy from VPS34-dependent (targeted by SAR405, Autophinib) or mTOR-dependent (targeted by rapamycin analogs) pathways. The ability to pharmacologically isolate the cholesterol transfer node of autophagy initiation is essential for mapping signaling hierarchies in autophagy regulation [1].

Autophagic Flux Assays with LC3 Lipidation and p62 Degradation Readouts

Autogramin-1 has been validated to inhibit LC3 lipidation and prevent p62 degradation in cellular assays [1]. These biochemical endpoints are standard measures of autophagic flux, and Autogramin-1's activity at both the LC3 processing step (upstream) and p62 turnover (downstream flux indicator) makes it suitable for comprehensive autophagy flux studies. Researchers should note the compound's inverse potency profile: for rapamycin/mTORC1-induced autophagy models, the analog Autogramin-2 (IC50 0.14 μM vs. Autogramin-1's 0.44 μM) may be the more appropriate selection [2].

High-Concentration Stock Solution Requirements for Large-Scale Screening

With a validated DMSO solubility of 6.94 mg/mL (14.29 mM), Autogramin-1 supports the preparation of concentrated stock solutions suitable for high-throughput screening campaigns and dose-response matrix experiments [1]. This solubility specification enables researchers to confidently design assay protocols requiring 10-100 μM final concentrations without precipitation artifacts. Procurement considerations should account for the compound's stability profile: -20°C storage for up to 12 months (solid) or -80°C for 6 months in solution to maintain biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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